molecular formula C7H5BrN4S B13705824 5-(5-Bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 883230-95-3

5-(5-Bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13705824
CAS No.: 883230-95-3
M. Wt: 257.11 g/mol
InChI Key: ZHYZGRPGLZEFEU-UHFFFAOYSA-N
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Description

5-(5-Bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a bromopyridine moiety and a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-bromopyridine-2-amine with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 5-bromopyridine-2-amine with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with different nucleophiles under suitable conditions.

    Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(5-Bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific biological context and the type of activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the bromopyridine and thiadiazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential biological activities.

Properties

CAS No.

883230-95-3

Molecular Formula

C7H5BrN4S

Molecular Weight

257.11 g/mol

IUPAC Name

5-(5-bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H5BrN4S/c8-4-1-2-5(10-3-4)6-11-12-7(9)13-6/h1-3H,(H2,9,12)

InChI Key

ZHYZGRPGLZEFEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C2=NN=C(S2)N

Origin of Product

United States

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